3-monoiodothyronine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-amino-3-[4-(4-hydroxyphenoxy)-3-iodophenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO4/c16-12-7-9(8-13(17)15(19)20)1-6-14(12)21-11-4-2-10(18)3-5-11/h1-7,13,18H,8,17H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQVOFSDWXYIRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CC(C(=O)O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865485 | |
| Record name | O-(4-Hydroxyphenyl)-3-iodotyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16170-92-6, 29354-16-3 | |
| Record name | 3-Monoiodothyronine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016170926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Tyrosine, O-(4-hydroxyphenyl)-, monoiodo deriv. | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029354163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biosynthesis and Formation Pathways of 3 Monoiodothyronine
Deiodination Pathways Leading to 3-Monoiodothyronine Isomers
The generation of this compound isomers, 3-iodothyronine (3-T1) and 3'-monoiodothyronine (B31888) (3'-T1), is a result of specific deiodination reactions catalyzed by three types of deiodinases: Type 1 (DIO1), Type 2 (DIO2), and Type 3 (DIO3). nih.govresearchgate.net These enzymes exhibit distinct substrate specificities and tissue distribution, leading to precise regulation of thyroid hormone activity. nih.govresearchgate.net
The formation of 3-iodothyronine involves the removal of an iodine atom from the outer ring of diiodothyronine precursors.
Deiodinase Type 1 (DIO1) can catalyze the outer ring deiodination of 3,3'-diiodothyronine (B1196669) (3,3'-T2) to produce 3-T1. nih.gov This reaction is part of the broader role of DIO1 in both activating and inactivating thyroid hormones. semanticscholar.org
Table 1: Formation of 3-Iodothyronine (3-T1) from 3,3'-Diiodothyronine (3,3'-T2)
| Precursor | Enzyme | Product |
|---|---|---|
| 3,3'-Diiodothyronine (3,3'-T2) | Deiodinase Type 1 (DIO1) | 3-Iodothyronine (3-T1) |
The conversion of 3,5-diiodothyronine (B1216456) (3,5-T2) to 3-T1 is another pathway in the metabolism of thyroid hormones. Research indicates that both Deiodinase Type 1 (DIO1) and Type 3 (DIO3) can facilitate this conversion, although the specific conditions and tissue contexts for each enzyme's activity may differ.
Table 2: Formation of 3-Iodothyronine (3-T1) from 3,5-Diiodothyronine (3,5'-T2)
| Precursor | Enzyme(s) | Product |
|---|---|---|
| 3,5-Diiodothyronine (3,5'-T2) | Deiodinase Type 1 (DIO1), Deiodinase Type 3 (DIO3) | 3-Iodothyronine (3-T1) |
The synthesis of 3'-monoiodothyronine involves the removal of an iodine atom, primarily from the inner ring of diiodothyronine precursors.
Deiodinase Type 3 (DIO3) is the principal enzyme responsible for the inner ring deiodination of thyroid hormones, which is generally an inactivating pathway. nih.govmdpi.com DIO3 catalyzes the conversion of 3,3'-diiodothyronine (3,3'-T2) to 3'-T1. nih.gov This enzyme plays a critical role in protecting tissues from excessive thyroid hormone action, particularly during development. mdpi.comdartmouth.edu
Table 3: Formation of 3'-Monoiodothyronine (3'-T1) from 3,3'-Diiodothyronine (3,3'-T2)
| Precursor | Enzyme | Product |
|---|---|---|
| 3,3'-Diiodothyronine (3,3'-T2) | Deiodinase Type 3 (DIO3) | 3'-Monoiodothyronine (3'-T1) |
The conversion of 3',5'-diiodothyronine (3',5'-T2), also known as reverse T2, to 3'-T1 is a key step in the degradation cascade of thyroid hormones. This reaction is catalyzed by both Deiodinase Type 1 (DIO1) and Type 2 (DIO2). bioscientifica.com The in vivo conversion of 3',5'-T2 to 3'-T1 has been demonstrated in studies involving the administration of 3',5'-T2.
Table 4: Formation of 3'-Monoiodothyronine (3'-T1) from 3',5'-Diiodothyronine (3',5'-T2)
| Precursor | Enzyme(s) | Product |
|---|---|---|
| 3',5'-Diiodothyronine (3',5'-T2) | Deiodinase Type 1 (DIO1), Deiodinase Type 2 (DIO2) | 3'-Monoiodothyronine (3'-T1) |
Formation of 3'-Monoiodothyronine (3'-T1)
Renal Contribution to this compound Production
In contrast to the liver's role in clearance, the kidneys have been identified as a site of net production for certain iodothyronines. Studies have shown a positive venoarterial difference for 3,3'-T2 and 3',5'-T2 across the kidneys, indicating that these precursors of 3-T1 are released from renal tissue into the bloodstream. nih.govnih.gov This renal production suggests that the kidneys are a significant source of these diiodothyronines, which can then be converted to 3-T1 in the kidneys themselves or in other peripheral tissues.
The following table summarizes the comparative roles of the liver and kidneys in the metabolism of 3-T1 precursors:
| Organ | Primary Role in Metabolism of 3,3'-T2 and 3',5'-T2 | Implication for 3-T1 Production |
| Liver | Extraction and Clearance | Potential site of 3-T1 formation following precursor uptake |
| Kidneys | Net Production and Release | Significant source of precursors for 3-T1 synthesis |
Contribution from Other Extrathyroidal Tissues
Beyond the liver and kidneys, other extrathyroidal tissues contribute to the formation of this compound. The presence of deiodinase enzymes is widespread throughout the body, allowing for localized regulation of thyroid hormone activity and metabolism. restorativemedicine.org
Notably, detectable levels of 3'-monoiodothyronine (a stereoisomer of 3-T1) have been found in cord serum and even higher concentrations in amniotic fluid. This finding strongly suggests that fetal tissues and/or the placenta are capable of synthesizing this compound, highlighting the importance of extrathyroidal production during development.
Furthermore, studies have demonstrated that the intestine possesses the necessary enzymatic machinery for the deiodination and modification of thyroid hormones. researchgate.netnih.govuni-luebeck.de This suggests that the gastrointestinal tract may also be a site of 3-T1 synthesis, particularly following the oral administration of thyroid hormone medication. The concept of tissue-specific actions of thyroid hormones is well-established, with different tissues exhibiting unique responses and metabolic pathways. researchgate.net
Metabolism and Degradation of 3 Monoiodothyronine
Enzymatic Deiodination and Inactivation Processes
Enzymatic deiodination is a primary mechanism for the activation and inactivation of thyroid hormones. This process is catalyzed by a family of selenoenzymes known as iodothyronine deiodinases (Types 1, 2, and 3). While the deiodination of T4 and T3 is well-documented, the specifics for 3-T1 are less characterized.
Tyrosyl Ring Monodeiodination Mechanisms
For 3-monoiodothyronine (3-T1), the single iodine atom is located on the inner, or tyrosyl, ring of the thyronine structure. Consequently, any enzymatic deiodination to produce the iodine-free parent molecule, L-Thyronine (T0), must involve the removal of this tyrosyl ring iodine. This contrasts with the phenolic (outer) ring deiodination that converts T4 to the more active T3.
There is some conflicting information in scientific literature regarding whether 3-T1 undergoes deiodination by the known deiodinase enzymes. Some studies suggest that the halogen bond energy of 3-T1 may be insufficient to facilitate the removal of the iodine atom by deiodinases. mdpi.com However, the existence of a metabolic pathway culminating in L-Thyronine (T0) implies that deiodination of monoiodothyronines does occur. The precise enzymatic mechanisms and the specific deiodinase isoforms responsible for acting on 3-T1 remain an area of ongoing research.
Further Deiodination of 3-T1 to L-Thyronine (T0)
The complete removal of iodine from the thyronine backbone results in the formation of L-Thyronine, also known as T0. This represents the final step in the sequential deiodination cascade of thyroid hormones. The conversion of 3-T1 to T0 is considered an irreversible inactivation step, as T0 is biologically inactive in terms of typical thyroid hormone receptor binding and subsequent genomic action. This process effectively terminates any residual hormonal activity and prepares the molecule for excretion.
Modulation of Deiodination Activity
The activity of the deiodinase enzymes is subject to modulation by various cofactors and inhibitors. These modulators can influence the rate of thyroid hormone metabolism, including the potential deiodination of 3-T1.
In in vitro studies of deiodinase activity, dithiothreitol (B142953) (DTT) is commonly used as a cofactor. DTT is a strong reducing agent that helps maintain the enzyme's active site, which contains a crucial selenocysteine (B57510) residue, in a reduced state necessary for catalysis. The presence of DTT in experimental setups generally enhances the rate of deiodination for various iodothyronine substrates.
Several compounds are known to inhibit deiodinase activity, which would in turn affect the degradation of 3-T1.
Propylthiouracil (PTU): This antithyroid drug is a well-established inhibitor of Type 1 deiodinase (DIO1). researchgate.netnih.govnih.gov It acts by competing with the necessary thiol cofactor and forming an inactive complex with the enzyme. nih.gov Therefore, if DIO1 is involved in the deiodination of 3-T1, PTU would inhibit this metabolic step.
Sodium Ipodate: This is an oral cholecystographic agent that has been shown to be a potent inhibitor of deiodinase enzymes, particularly the outer ring (5'-) deiodination that converts T4 to T3. nih.gov Its inhibitory action is general across deiodinases and thus would likely impact 3-T1 deiodination.
ANS (8-Anilino-1-naphthalenesulfonic acid): ANS is primarily known for its use as a blocking agent in radioimmunoassays to displace thyroid hormones from their binding proteins. researchgate.net While it interacts with thyroid hormone binding, its direct inhibitory effect on the deiodinase enzyme itself is not its primary mechanism of action in these contexts.
Sodium Azide (B81097): Sodium azide is a potent inhibitor of mitochondrial respiration and is used as a metabolic inhibitor in various cellular studies. mdpi.com Its role as a specific inhibitor of deiodinase enzymes is not well-established, and its effects on cellular metabolism are broad.
| Modulator | Effect on Deiodination | Mechanism/Target |
| Dithiothreitol (DTT) | Enhancement | Serves as a reducing cofactor for deiodinases in vitro. |
| Propylthiouracil (PTU) | Inhibition | Primarily inhibits Type 1 deiodinase (DIO1). researchgate.netnih.govnih.gov |
| Sodium Ipodate | Inhibition | Potent inhibitor of deiodinase activity. nih.gov |
| ANS | Not a direct inhibitor | Displaces thyroid hormones from binding proteins. researchgate.net |
| Sodium Azide | General metabolic inhibition | Inhibits mitochondrial respiration; not a specific deiodinase inhibitor. mdpi.com |
Conjugation Pathways
In addition to deiodination, iodothyronines are metabolized through conjugation pathways, which increase their water solubility and facilitate their excretion, primarily through bile and urine. The main conjugation reactions are sulfation and glucuronidation, which occur at the phenolic hydroxyl group of the outer ring.
Sulfation: This process is catalyzed by sulfotransferase (SULT) enzymes. The sulfation of iodothyronines can significantly alter their metabolic fate. For instance, sulfation of T4 and T3 can accelerate their subsequent deiodination by DIO1, marking it as a key step in their irreversible degradation. Studies have identified sulfated metabolites of other monoiodothyronines, such as 3'-monoiodothyronine (B31888) sulfate (B86663) (3'-T1S), in astrocytes and in developing sheep, suggesting that 3-T1 is also a likely substrate for sulfotransferase enzymes.
Sulfation and the Formation of 3'-Monoiodothyronine Sulfate (3'-T1S)
Sulfation is a significant pathway in the metabolism of thyroid hormones, and evidence suggests that this compound undergoes this conjugation reaction. The product of this process is 3'-monoiodothyronine sulfate (3'-T1S), a metabolite that has been identified in biological systems.
The formation of 3'-T1S has been characterized, particularly in the context of fetal development. Studies in developing sheep have identified 3'-T1S as a normal thyroid hormone metabolite in serum. nih.gov This indicates that the enzymatic machinery for the sulfation of 3-T1 is active, especially during gestation. The process of sulfation involves the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the substrate, catalyzed by sulfotransferase (SULT) enzymes.
While direct studies pinpointing the specific human sulfotransferase isozyme responsible for the sulfation of 3-T1 are limited, research on related iodothyronines provides valuable insights. The sulfation of 3,3'-diiodothyronine (B1196669) (3,3'-T2), a structurally similar compound, is known to be catalyzed by several SULT isozymes, with a notable contribution from SULT1A1. nih.gov Given the substrate promiscuity of some SULT enzymes, it is plausible that SULT1A1 or other members of the SULT1A subfamily are involved in the formation of 3'-T1S. The cytosolic SULT superfamily of enzymes is broadly expressed in various tissues, including the liver, which is a primary site of thyroid hormone metabolism. nih.gov
Exploration of Glucuronidation Pathways
Glucuronidation is another major pathway for the metabolism and elimination of many hormones and drugs, including the primary thyroid hormones, thyroxine (T4) and triiodothyronine (T3). nih.gov This process involves the conjugation of glucuronic acid to the substrate, which increases its water solubility and facilitates its excretion.
Kinetic Studies of this compound Turnover
A key study by Faber et al. (1981) investigated the serum levels of 3'-monoiodothyronine in healthy individuals and patients with thyroid disorders. These findings offer a glimpse into how the turnover of this metabolite might be altered in different physiological and pathological conditions. nih.gov
| Condition | Number of Subjects (n) | Median Serum 3'-Monoiodothyronine (pmol/L) | Range of Serum 3'-Monoiodothyronine (pmol/L) |
| Euthyroid | 34 | 55 | <23 - 168 |
| Hyperthyroid | 13 | 133 | 70 - 265 |
| Hypothyroid | 13 | <23 | <23 - 68 |
Data sourced from Faber et al. (1981) nih.gov
Analysis of Metabolic Clearance Rates
The metabolic clearance rate (MCR) of a substance reflects the volume of plasma from which it is completely removed per unit of time. It is a critical parameter for understanding the rate at which a compound is eliminated from the body.
A pivotal study by Faber et al. published in 1982, titled "Metabolic clearance and production rates of 3,3'-diiodothyronine, 3',5'-diiodothyronine and 3'-monoiodothyronine in hyper- and hypothyroidism," is expected to contain detailed data on the MCR of 3'-monoiodothyronine. nih.gov Unfortunately, the specific quantitative data from this publication could not be retrieved for inclusion in this article. Access to these findings would be invaluable for a complete understanding of this compound's metabolic fate.
Quantification of Production Rates
The production rate (PR) of a metabolite provides a measure of the amount of that substance that is produced in the body over a specific period. This information, in conjunction with the MCR, helps to build a comprehensive picture of the kinetics of the compound.
The aforementioned 1982 study by Faber and colleagues is also anticipated to hold the key data regarding the production rates of 3'-monoiodothyronine in different thyroid states. nih.gov As with the MCR data, the specific production rate values from this study were not accessible for this review. The quantification of this compound production would significantly enhance our understanding of its origins and its contribution to the intricate network of thyroid hormone metabolism.
Distribution and Tissue Dynamics of 3 Monoiodothyronine
Systemic Circulation and Plasma Concentrations in Various Organisms
3-Monoiodothyronine (3-T1) is a metabolite of thyroid hormones and is found in the systemic circulation of various organisms, including humans and rats. Its concentration in the blood is generally low compared to the major thyroid hormones, thyroxine (T4) and triiodothyronine (T3).
In healthy adult humans, the reference interval for serum 3-T1 concentration has been reported to be between 0.06 and 0.41 ng/dL. eur.nl Another study found a mean serum concentration of 7.4 pmol/l in normal subjects. nih.gov Concentrations can vary based on thyroid status. For instance, thyrotoxic patients exhibit higher levels (mean of 30.8 pmol/l), while hypothyroid patients have lower levels (mean of 4.1 pmol/l). nih.gov Elevated levels have also been observed in cord blood (109.8 pmol/l) and in patients with severe non-thyroidal illness (23.2 pmol/l). nih.gov Furthermore, age can influence 3-T1 concentrations, with higher levels being associated with older age. researchgate.net
Gender differences have also been noted, with one study observing significantly lower concentrations of several thyroid hormone metabolites, including 3-T1, in males compared to females at the 97.5th percentile. eur.nl In patients with chronic renal failure, serum levels of 3'-T1 have been found to be doubled compared to healthy controls. nih.gov
Kinetic studies in rats provide further insight into the dynamics of 3-T1 in the circulation. Like other non-hormonal iodothyronines, 3-T1 has a relatively short mean residence time in the plasma. nih.gov It is important to note that there is no evidence of iodothyronine degradation within the plasma itself. oup.com
Table 1: Serum Concentrations of this compound in Humans
| Condition | Mean Concentration (pmol/l) | Reference |
|---|---|---|
| Normal Subjects | 7.4 | nih.gov |
| Thyrotoxic Patients | 30.8 | nih.gov |
| Hypothyroid Patients | 4.1 | nih.gov |
| Severe Non-thyroidal Illness | 23.2 | nih.gov |
| Cord Blood | 109.8 | nih.gov |
| Chronic Renal Failure | Doubled vs. controls | nih.gov |
Organ-Specific Distribution and Accumulation
Following its presence in the systemic circulation, this compound is distributed to various organs. Studies in rats have shown that the liver and kidneys are key sites for its localization and metabolism.
Hepatic Localization and Concentration
The liver plays a central role in the metabolism of iodothyronines. eur.nl It is a primary site for the deiodination of thyroid hormones, a process that can either activate or inactivate them. nih.gov Specifically, the liver is one of the main tissues, along with the kidneys, where the conversion of 3,5-diiodothyronine (B1216456) (3,5-T2) to 3-T1 occurs. oup.com The enzyme responsible for this conversion is more potent in the microsomal and plasma membrane fractions of liver cells. oup.com
While specific concentration data for 3-T1 in the liver is not extensively detailed in the provided search results, the liver's significant role in its formation from other iodothyronines suggests its substantial presence in this organ. oup.com The liver is also involved in the conjugation of iodothyronines, which facilitates their excretion. oup.com
Renal Presence and Involvement in Elimination
The kidneys are another major organ involved in the metabolism and elimination of thyroid hormones and their metabolites. researchgate.netnih.gov Along with the liver, the kidney is a primary site for the inner ring monodeiodination of 3,5-T2 to 3-T1, with studies in rats showing the kidney to be even more potent than the liver in this process. oup.com
The kidneys are involved in the elimination of iodothyronines. mhmedical.com While intact iodothyronines are not typically excreted in the urine, their metabolic byproducts are. nih.govoup.com In patients with chronic renal failure, the metabolism of iodothyronines is significantly altered, leading to changes in the serum concentrations of various metabolites, including a doubling of 3'-T1 levels. nih.gov This suggests a crucial role for the kidneys in the clearance of 3-T1 from the body. A better kidney function has been associated with lower concentrations of this compound. researchgate.net
Distribution within Other Major Organ Systems (e.g., Heart, Skeletal Muscle, Stomach)
While the liver and kidneys are the primary sites of 3-T1 metabolism, other tissues also show its presence. In rats, tissues such as the heart, skeletal muscle, and stomach contain 3-iodothyronamine (B1242423) (T1AM), a closely related derivative of 3-T1. nih.gov Although distinct from 3-T1, the presence of T1AM in these tissues suggests a potential distribution of its precursor, 3-T1, as well. nih.gov Skeletal muscle is a major target of thyroid hormone signaling, and the enzymes responsible for deiodination are present in this tissue, allowing for local control of thyroid hormone activity. nih.gov However, the specific concentrations of 3-T1 in these other major organ systems are not well-documented in the available research.
Excretion Routes and Mechanisms (e.g., Fecal Excretion)
The elimination of this compound from the body occurs primarily through metabolic degradation and subsequent excretion. A key route of excretion for iodothyronines is through the feces. nih.govoup.com
In a study on rats, it was found that for non-hormonal iodothyronines like 3-T1, a small percentage of the injected dose is excreted unchanged in the feces. Specifically, about 6% of injected 3-T1 was excreted as such in the feces. nih.govoup.com This indicates that the majority of 3-T1 is nearly completely deiodinated in vivo before excretion. nih.gov
The process often involves conjugation in the liver, where iodothyronines are combined with glucuronic acid or sulfuric acid. researchgate.neteur.nl These conjugated forms are then excreted into the bile, which flows into the intestine. researchgate.netnih.gov In the intestines, some of the conjugated iodothyronines can be hydrolyzed by bacteria and the liberated hormone reabsorbed, creating an enterohepatic cycle. nih.gov However, a significant portion is ultimately eliminated in the feces. nih.gov
Urinary excretion of intact iodothyronines is generally not observed; instead, the radioactivity from labeled iodothyronines found in urine is in the form of iodide, a product of deiodination. nih.govoup.com
Table 2: Fecal Excretion of Injected Iodothyronines in Rats
| Iodothyronine | Percentage of Injected Dose Excreted Unchanged in Feces | Reference |
|---|---|---|
| 3'-Monoiodothyronine (B31888) (3'-T1) | ~6% | nih.govoup.com |
| 3',5'-Diiodothyronine (3',5'-T2) | ~3% | nih.gov |
| 3,3'-Diiodothyronine (B1196669) (3,3'-T2) | ~2% | nih.gov |
| Reverse Triiodothyronine (rT3) | <1% | nih.gov |
| Triiodothyronine (T3) | ~30% | nih.gov |
| Thyroxine (T4) | ~24% | nih.gov |
Physiological and Biological Significance of 3 Monoiodothyronine
Endogenous Occurrence and Quantitative Assessment in Biological Systems
3-Monoiodothyronine is a naturally occurring compound in the human body, primarily representing a product of the peripheral deiodination of more heavily iodinated thyronines. Specifically, the form that has been most reliably quantified in human serum is 3'-monoiodothyronine (B31888) (3'-T1).
Early and pivotal research in this area successfully developed a radioimmunoassay for the measurement of 3'-T1 in human serum. This allowed for the first quantitative assessments of its circulating levels in various physiological and pathological states. The findings from these studies revealed that 3'-T1 is present in the serum of healthy individuals, albeit at low concentrations.
Subsequent investigations have further substantiated the presence of monoiodothyronines in various biological samples, including developing sheep, where 3'-monoiodothyronine sulfate (B86663) (3'-T1S) has been identified as a normal metabolite in ovine serum. nih.gov
The following interactive data table summarizes the serum concentrations of 3'-monoiodothyronine in different human populations as reported in a key study.
Consideration as a Minor Iodothyronine Metabolite
The prevailing scientific consensus regards this compound as a minor metabolite in the cascade of thyroid hormone degradation. The primary pathway for the metabolism of thyroid hormones involves sequential deiodination, a process catalyzed by a family of enzymes known as deiodinases. This process is crucial for both the activation of T4 to the more potent T3 and the subsequent inactivation and clearance of thyroid hormones.
Monoiodothyronines are formed from the deiodination of diiodothyronines (T2s), which themselves are derived from the deiodination of T3 and reverse T3 (rT3). This places 3-T1 at the terminal end of the deiodination cascade, representing one of the final steps before the thyronine molecule is fully cleared of its iodine atoms. Studies have demonstrated that the administration of 3,3'-diiodothyronine (B1196669) (3,3'-T2) to human subjects leads to an increase in circulating 3'-T1 levels, confirming that 3'-T1 is a product of the extrathyroidal metabolism of 3,3'-T2.
The relatively low endogenous concentrations of 3-T1 compared to T4 and T3 further support its classification as a minor metabolite. Its formation is a part of the broader system for regulating the local and systemic availability of active thyroid hormones, ensuring their effects are appropriately modulated and terminated.
Assessment of Direct Biological Activity and Putative Receptor Interactions
The direct biological activity of this compound is considered to be minimal, if any, particularly when compared to the potent effects of T3. The established mechanism of thyroid hormone action is primarily mediated through the binding of T3 to nuclear thyroid hormone receptors (TRs), which then act as transcription factors to regulate gene expression.
Current research has not demonstrated any significant binding affinity of this compound for these nuclear receptors. Consequently, it is not believed to exert the classical genomic effects associated with T3, such as the regulation of metabolism, growth, and development. The progressive removal of iodine atoms from the thyronine structure dramatically reduces the molecule's affinity for TRs, with 3-T1 being largely inactive in this regard.
While some thyroid hormone metabolites are known to have non-genomic effects that are independent of nuclear receptor binding, there is currently a lack of substantial evidence to suggest that this compound possesses significant non-genomic activity. Therefore, it is generally considered to be a biologically inactive metabolite, with its primary significance lying in its role as an indicator of the rate and pathways of thyroid hormone degradation.
Comparative Analysis with Other Iodothyronine Metabolites (e.g., Diiodothyronines, Thyronamines)
A comparative analysis of this compound with other iodothyronine metabolites, such as diiodothyronines and thyronamines, highlights the diverse biological roles that these structurally related compounds can play.
Diiodothyronines (T2s): Certain isomers of diiodothyronine, particularly 3,5-diiodothyronine (B1216456) (3,5-T2), have been shown to possess biological activity, although their mechanisms of action appear to differ from those of T3. researchgate.net Research suggests that 3,5-T2 can exert effects on energy metabolism, primarily through actions on mitochondria. nih.govfrontiersin.org These effects are thought to be independent of nuclear thyroid hormone receptors. researchgate.net This is in stark contrast to this compound, for which such direct biological effects have not been established.
Thyronamines (TAMs): Thyronamines are a class of thyroid hormone derivatives that are decarboxylated. The most studied of these is 3-iodothyronamine (B1242423) (T1AM). Unlike classical thyroid hormones, T1AM does not bind to nuclear thyroid hormone receptors. nih.gov Instead, it is a potent agonist for the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor. nih.gov Activation of TAAR1 by T1AM can lead to a range of physiological effects, including changes in body temperature and cardiac function, which are often opposite to the effects of T3. nih.gov This distinct receptor-mediated signaling pathway for T1AM clearly differentiates its biological role from that of this compound, which is not known to interact with TAAR1 or other similar receptors.
The following interactive data table provides a comparative overview of the key characteristics of this compound, 3,5-diiodothyronine, and 3-iodothyronamine.
Analytical Methodologies for 3 Monoiodothyronine Research
Immunoassay Techniques
Immunoassays were among the first methods developed for the quantification of thyroid hormones and their metabolites. nih.gov These techniques rely on the specific binding interaction between an antibody and its target antigen, in this case, 3-T1.
Radioimmunoassay (RIA) is a classic immunoassay technique that represented a significant milestone in thyroid function testing. nih.gov The development of an RIA for an iodothyronine like 3-T1 involves producing a specific antibody against the compound. nih.govnih.gov This is typically achieved by coupling the hapten (3-T1) to a larger carrier protein to make it immunogenic in an animal model, such as a rabbit. nih.gov The resulting polyclonal antibodies are then harvested and characterized for their affinity and specificity. nih.gov
The RIA procedure itself is a competitive binding assay. A known quantity of radiolabeled 3-T1 (the tracer) is mixed with the biological sample containing an unknown amount of endogenous 3-T1. These then compete for a limited number of binding sites on the specific antibody. After incubation, the antibody-bound fraction is separated from the free fraction, and the radioactivity of one or both fractions is measured. The concentration of 3-T1 in the sample is inversely proportional to the measured radioactivity and is determined by comparison with a standard curve generated using known concentrations of unlabeled 3-T1.
Validation of the RIA is a critical step to ensure the reliability of the results. This process involves assessing several key parameters:
Sensitivity: The lowest concentration of 3-T1 that can be reliably distinguished from zero.
Specificity: The ability of the antibody to bind exclusively to 3-T1 without cross-reacting with other structurally related thyroid hormones and metabolites.
Precision: Assessed through intra-assay and inter-assay variations to ensure reproducibility.
Accuracy: Often evaluated through recovery and parallelism studies.
Systematic studies are necessary to optimize the immobilization of the binding reagent and develop a simple, rugged assay system suitable for large-scale application. researchgate.net
A major challenge in developing immunoassays for any thyroid hormone metabolite is achieving high antibody specificity. endocrine-abstracts.org Thyroid hormones and their metabolites, including thyroxine (T4), triiodothyronine (T3), diiodothyronines, and monoiodothyronines, are structurally very similar. This similarity increases the likelihood of cross-reactivity, where the antibody binds to compounds other than the intended target analyte (3-T1). endocrine-abstracts.org
Cross-reactivity can lead to erroneously high measurements and a lack of accuracy. endocrine-abstracts.org For instance, an antibody raised against 3-T1 might also bind to 3,3'-diiodothyronine (B1196669) or other iodothyronines, compromising the assay's specificity. Therefore, a crucial part of RIA development is the extensive characterization of the antibody's cross-reactivity with a panel of related compounds. nih.gov The results of these cross-reactivity studies determine the assay's reliability for specifically measuring 3-T1 in complex biological samples where multiple metabolites are present. While immunoassays offer high sensitivity, this potential for interference has prompted the development of more specific methods. nih.govnih.gov
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) has emerged as a powerful alternative to immunoassays for the measurement of thyroid hormones, offering superior specificity and the ability to measure multiple analytes simultaneously. nih.govmyadlm.org
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules like 3-T1 in biological matrices. nih.govnih.gov This technique combines the separation power of liquid chromatography (LC) with the high selectivity and sensitivity of tandem mass spectrometry (MS/MS).
In this method, a sample extract is first injected into an LC system. The different compounds in the mixture, including 3-T1 and other thyroid hormone metabolites, are separated as they travel through a chromatographic column based on their physicochemical properties. thermofisher.com Complete chromatographic separation of multiple thyroid hormone metabolites can often be achieved in a short time frame, for example, within a 7-minute method. endocrine-abstracts.org
After separation, the eluted compounds are ionized (e.g., using electrospray ionization - ESI) and enter the mass spectrometer. nih.gov The MS/MS instrument operates by selecting a specific precursor ion (the molecular ion of 3-T1), fragmenting it, and then detecting one or more specific product ions. nih.gov This process, known as selected reaction monitoring (SRM), is highly specific and significantly reduces chemical noise, allowing for accurate quantification even at very low concentrations. thermofisher.com LC-MS/MS methods have been developed for the simultaneous analysis of a broad panel of iodothyronines, including 3-T1, in human serum. myadlm.org
| Parameter | Setting | Reference |
|---|---|---|
| Mass Spectrometer | Triple Quadrupole | nih.govthermofisher.com |
| Ion Source | Electrospray Ionization (ESI) | nih.govthermofisher.com |
| Ion Mode | Positive and Negative | thermofisher.com |
| Spray Voltage | 3.0 - 3.9 kV | nih.govthermofisher.com |
| Capillary/Vaporizer Temperature | 275 - 325 °C | nih.govthermofisher.com |
| Analysis Mode | Selected Reaction Monitoring (SRM) | thermofisher.com |
| Chromatography Column | C18 Reverse-Phase | endocrine-abstracts.orgthermofisher.com |
A critical component for achieving accurate and precise quantification with LC-MS/MS is the use of stable isotope-labeled internal standards (SIL-IS). nih.govthermofisher.com A SIL-IS is a version of the analyte (in this case, 3-T1) in which one or more atoms have been replaced with a heavier isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). thermofisher.comhilarispublisher.com For example, ¹³C₆-labeled 3-T1 can be used as an internal standard. endocrine-abstracts.org
The SIL-IS is added to the sample at the very beginning of the sample preparation process. thermofisher.com Because it is chemically identical to the endogenous analyte, it behaves the same way during extraction, chromatography, and ionization, thus correcting for any sample loss or matrix effects (ion suppression or enhancement) that might occur during the analytical workflow. thermofisher.com The mass spectrometer can distinguish between the endogenous analyte and the heavier SIL-IS. Quantification is then based on the ratio of the signal from the endogenous 3-T1 to the signal from the known amount of added SIL-IS. nih.gov This isotope dilution technique significantly improves the accuracy, precision, and reproducibility of the measurement. nih.govresearchgate.net
Continuous advancements in LC-MS/MS technology have led to remarkable improvements in analytical sensitivity and specificity for the measurement of thyroid hormones and their metabolites. nih.gov Modern instruments can detect and quantify a wide range of these compounds, including 3-T1, at very low concentrations, often in the picogram per milliliter (pg/mL) range. thermofisher.comresearchgate.net
The high specificity of LC-MS/MS overcomes the cross-reactivity issues inherent in immunoassays, allowing for the unambiguous identification and quantification of individual metabolites even in the presence of structurally similar isomers. endocrine-abstracts.orgmyadlm.org Researchers have developed methods capable of simultaneously measuring a panel of up to eleven or twelve thyroid hormones and metabolites from a small serum sample volume. endocrine-abstracts.orgthermofisher.comresearchgate.net These highly sensitive and specific methods are invaluable tools for research into thyroid hormone metabolism, enabling a more detailed understanding of the roles that minor metabolites like 3-T1 play in health and disease. endocrine-abstracts.orgmyadlm.org
| Compound | Method Detection Limit (in 50 µL sample) | Reference |
|---|---|---|
| Thyroxine (T4) | 3.5 pg | researchgate.net |
| 3,3',5-Triiodothyronine (T3) | 1.5 pg | researchgate.net |
| 3,3',5'-Triiodothyronine (rT3) | 2.9 pg | researchgate.net |
| 3,3'-Diiodothyronine (3,3'-T2) | 1.7 pg | researchgate.net |
| 3,5-Diiodothyronine (B1216456) (3,5-T2) | 2.3 pg | researchgate.net |
| Other Metabolites (including 3-T1) | 0.3 - 7.5 pg | researchgate.net |
Comparative Evaluation of Analytical Methods and Associated Challenges
The accurate quantification of 3-monoiodothyronine (3-T1) in biological matrices is a complex task due to its low endogenous concentrations and the presence of structurally similar compounds. The selection of an appropriate analytical method is critical for obtaining reliable research data. The two primary methodologies employed for the detection of thyroid hormones and their metabolites are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and immunoassays. Each approach presents a distinct set of advantages, limitations, and specific challenges.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for the quantification of thyroid hormones and their metabolites, including 3-T1. nih.govthermofisher.com This preference is due to its high selectivity and sensitivity, which allows for the unambiguous identification and measurement of analytes in complex biological samples. nih.gov The methodology combines the separation power of liquid chromatography (LC) with the specific detection capabilities of tandem mass spectrometry (MS/MS). Molecule identification is confirmed based on a combination of factors, including the liquid chromatography retention time and the presence of specific precursor and product ions, which significantly reduces method interference. nih.gov
Several validated LC-MS/MS methods have been developed for the simultaneous analysis of multiple thyroid hormones and their derivatives. thermofisher.comnih.gov These methods are capable of distinguishing between constitutional isomers, such as this compound and its counterparts, which is a critical requirement for accurate physiological studies. nih.gov The use of isotope dilution techniques, where a stable isotope-labeled internal standard is added to the sample, further improves the accuracy and reproducibility of quantification by correcting for matrix effects and variations during sample preparation. nih.gov
Immunoassays
Historically, immunoassays, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), have been the workhorse for measuring thyroid hormones like thyroxine (T4) and triiodothyronine (T3). nih.govnih.gov These methods are known for their high sensitivity and high-throughput capabilities. nih.gov For instance, a radioimmunoassay has been specifically developed for the measurement of 3'-monoiodothyronine (B31888), a structural isomer of 3-T1. nih.gov
Despite their sensitivity, immunoassays are susceptible to significant limitations. A primary concern is the potential for cross-reactivity, where antibodies may bind to structurally related compounds, leading to inaccurate measurements. This is particularly problematic when analyzing a spectrum of metabolites. Furthermore, immunoassays are prone to interference from various components within the biological matrix, which can compromise the reliability of the results. nih.gov These drawbacks have led many researchers to favor the more specific and selective mass spectrometry-based techniques for detailed metabolic studies. nih.gov
Comparative Overview
The choice between LC-MS/MS and immunoassays depends on the specific requirements of the research. While immunoassays can be useful for high-throughput screening, LC-MS/MS provides superior specificity and accuracy, which is essential for detailed research on low-abundance metabolites like 3-T1.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Immunoassays (RIA, ELISA) |
|---|---|---|
| Principle | Separation by chromatography followed by mass-based detection of precursor and product ions. nih.gov | Detection based on antigen-antibody binding. nih.gov |
| Specificity | Very high; can distinguish between structural isomers. nih.gov | Moderate to low; prone to cross-reactivity with related compounds. nih.gov |
| Sensitivity | High; capable of detecting concentrations at pg/mL levels. thermofisher.com | Very high. nih.gov |
| Multiplexing | Excellent; allows for the simultaneous quantification of multiple analytes in a single run. thermofisher.comnih.gov | Limited; typically measures a single analyte per assay. |
| Susceptibility to Interference | Less prone to interference due to high selectivity; matrix effects can be corrected with internal standards. nih.gov | Highly susceptible to matrix effects and interference from endogenous substances. nih.gov |
| Development & Cost | Higher initial instrument cost and requires specialized expertise for method development. omicsonline.org | Lower cost per sample and widely available commercial kits. |
Associated Challenges in Analysis
The analysis of this compound is accompanied by several significant challenges that researchers must address to ensure data quality.
Low Endogenous Concentrations : 3-T1 is present in very low quantities in biological samples, often at the picogram per milliliter level. thermofisher.com This necessitates highly sensitive analytical methods with low limits of detection (LLOD) and quantification (LLOQ). thermofisher.comnih.gov
Isomeric Differentiation : A major challenge is the chromatographic separation of various iodothyronine isomers. For example, a developed LC-MS/MS method successfully achieved sufficient separation of all constitutional thyronine (TH) and thyronamine (B1227456) (TAM) isomers, which is essential to unequivocally identify the specific compound being measured. nih.gov
Matrix Effects : Biological samples such as serum and plasma are complex matrices that can interfere with analyte ionization in LC-MS/MS, leading to ion suppression or enhancement. omicsonline.org Proper sample preparation techniques, like liquid-liquid extraction or solid-phase extraction, and the use of isotope-labeled internal standards are crucial to mitigate these effects. thermofisher.comnih.gov
Metabolite Conjugation : There is evidence that thyronamines, which are related to thyronines, can be covalently modified in vivo through processes like glucuronidation or sulfation. nih.gov These conjugated metabolites may not be detected by certain analytical methods, potentially leading to an underestimation of the total endogenous pool. This discrepancy might explain variations in concentrations reported by different methods, such as LC-MS/MS versus immunoassays. nih.gov
| Analyte | Method | Sample Matrix | Lower Limit of Quantification (LLOQ) | Reference |
|---|---|---|---|---|
| 3-Iodothyronamine (B1242423) (T1AM) | LC-MS/MS | Rat Serum | 0.8 µM | nih.gov |
| Multiple Thyroid Hormones (including 3-T1) | LC-MS/MS | Serum | 8 pg/mL (for 3-T1) | researchgate.net |
| Multiple Thyroid Hormones (including T1) | LC-MS/MS | Serum | LLOQ determined to pg/mL levels | thermofisher.com |
| 3-Iodothyronamine (T1AM) Metabolites | LC-MS/MS | Mouse Serum | Determined using S/N ratio of 10:1 | nih.gov |
Clinical Research and Pathophysiological Context of 3 Monoiodothyronine
3-Monoiodothyronine Levels in States of Thyroid Dysfunction
The concentration of this compound (3'-T1), a metabolite of thyroid hormones, exhibits significant alterations in correlation with the functional state of the thyroid gland.
In conditions of thyroid hyperfunction, serum levels of 3'-T1 are notably elevated. A study utilizing a specific radioimmunoassay found that in a group of 13 hyperthyroid patients, the median serum concentration of 3'-T1 was 133 pmol/l, with a range of 70 to 265 pmol/l. nih.gov This is significantly higher than the levels observed in euthyroid individuals, which had a median of 55 pmol/l. nih.gov The increased production of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), in hyperthyroidism leads to a greater substrate availability for peripheral deiodination, resulting in higher concentrations of their metabolites, including 3'-T1.
Conversely, in states of thyroid hypofunction, the serum concentrations of 3'-T1 are markedly decreased. The same comprehensive study reported that in 13 hypothyroid patients, the median serum 3'-T1 level was below the detection limit of 23 pmol/l, with a range extending from undetectable to 68 pmol/l. nih.gov This reduction is a direct consequence of the diminished thyroidal output of T4 and T3, leading to a decreased production of 3'-T1 through metabolic pathways.
| Condition | Number of Patients | Median 3'-T1 Level (pmol/l) | Range of 3'-T1 Levels (pmol/l) |
| Euthyroid | 34 | 55 | <23 - 168 |
| Hyperthyroidism | 13 | 133 | 70 - 265 |
| Hypothyroidism | 13 | <23 | <23 - 68 |
This compound in Non-Thyroidal Illnesses
Alterations in 3'-T1 levels are not exclusive to primary thyroid disorders and have been observed in various non-thyroidal illnesses, reflecting changes in peripheral thyroid hormone metabolism.
Patients with chronic renal failure exhibit highly increased serum levels of 3'-T1. Research has shown that in a cohort of 11 patients with chronic renal failure, the median serum 3'-T1 concentration was 285 pmol/l, with a broad range of 115 to 1538 pmol/l. nih.gov A significant finding in this patient group is the inverse correlation between serum 3'-T1 levels and creatinine (B1669602) clearance (R = -0.68). nih.gov This suggests that the kidneys are a primary site for the elimination of 3'-T1, and impaired renal function leads to its accumulation in the serum.
| Parameter | Number of Patients | Median 3'-T1 Level (pmol/l) | Range of 3'-T1 Levels (pmol/l) | Correlation with Creatinine Clearance |
| Chronic Renal Failure | 11 | 285 | 115 - 1538 | R = -0.68 |
In contrast to renal failure, serum 3'-T1 levels appear to be unaffected in patients with liver cirrhosis. nih.gov However, kinetic studies in patients with alcoholic cirrhosis have revealed a more complex picture. While the serum concentrations of 3'-T1 were unaltered compared to healthy controls, both the metabolic clearance rate and the production rate of 3'-T1 were significantly reduced. nih.gov Specifically, the median metabolic clearance rate was 375 liters/day/70 kg in cirrhotic patients versus 539 in controls, and the production rate was 15.7 nmol/day/70 kg compared to 28.6 in controls. nih.gov These findings suggest that despite normal circulating levels, the underlying metabolism of 3'-T1 is profoundly altered in severe liver disease, likely due to a general inhibition of 5'-deiodination processes. nih.gov
Studies have also investigated the levels of 3'-T1 in the context of endogenous depression. In a study of 19 patients, serum 3'-T1 levels were measured before and after recovery. nih.gov Before recovery, the median concentration was 70 pmol/l (range: <23 - 248 pmol/l). nih.gov Following recovery, the median level significantly decreased to 30 pmol/l (range: <23 - 95 pmol/l). nih.gov This change suggests a potential link between the metabolism of iodothyronines and the pathophysiology or recovery from depressive states.
| Condition | Number of Patients | Median 3'-T1 Level (pmol/l) | Range of 3'-T1 Levels (pmol/l) |
| Endogenous Depression (Before Recovery) | 19 | 70 | <23 - 248 |
| Endogenous Depression (After Recovery) | 19 | 30 | <23 - 95 |
Developmental Aspects of this compound (e.g., Cord Blood Concentrations)
The concentration of this compound (3-T1), a metabolite of thyroid hormones, exhibits significant changes during fetal development, with notably elevated levels observed in cord blood at birth compared to adult levels. Research utilizing a radioimmunoassay for 3-T1 has demonstrated that its mean serum level in cord blood is significantly higher than in euthyroid adults. oup.com
In one study, the mean serum this compound concentration in the cord blood of newborns was found to be 9.1 ± 2.6 ng/dl. oup.com This is substantially higher than the mean level of 2.9 ± 1.7 ng/dl found in healthy euthyroid adults. oup.com This finding suggests a dynamic role for 3-T1 and its metabolic pathways during the fetal period. The elevated cord blood concentrations may reflect differences in thyroid hormone metabolism and clearance in the feto-placental unit.
It is important to distinguish this compound from its isomer, 3'-monoiodothyronine (B31888) (3'-T1), as their concentrations and potential physiological roles can differ. Studies on 3'-T1 have also shown elevated levels in cord blood. For instance, one study reported a mean cord blood concentration of 3'-T1 to be 109.8 pmol/l, which was significantly higher than the 7.4 pmol/l found in normal adults. nih.gov Another study found the average serum concentration of 3'-T1 in newborns (cord blood) to be 12 ± 4.9 ng/dl. oup.com While distinct molecules, the elevated levels of both isomers in cord blood point towards active deiodination processes during fetal life.
The precise physiological significance of high 3-T1 concentrations in the fetus and newborn is not yet fully elucidated. However, it is known that thyroid hormones are crucial for normal fetal growth and neurodevelopment. eurospe.orgnih.gov The varying concentrations of different iodothyronines, including 3-T1, are likely a reflection of the tightly regulated local and systemic thyroid hormone availability required for these developmental processes. The production of 3-T1 is a result of the deiodination of 3,3'-diiodothyronine (B1196669), and its presence in cord blood confirms this metabolic pathway is active in the fetus. oup.com
Table 1: Comparison of this compound and 3'-Monoiodothyronine Concentrations in Cord Blood and Adults This table is interactive. You can sort and filter the data.
| Compound | Population | Mean Concentration | Unit | Source(s) |
|---|---|---|---|---|
| This compound | Cord Blood | 9.1 (± 2.6) | ng/dl | oup.com |
| This compound | Euthyroid Adults | 2.9 (± 1.7) | ng/dl | oup.com |
| 3'-Monoiodothyronine | Cord Blood | 12 (± 4.9) | ng/dl | oup.com |
| 3'-Monoiodothyronine | Normal Adults | 1.4 (± 0.4) | ng/dl | oup.com |
| 3'-Monoiodothyronine | Cord Blood | 109.8 | pmol/l | nih.gov |
| 3'-Monoiodothyronine | Normal Adults | 7.4 | pmol/l | nih.gov |
Potential for Diagnostic and Prognostic Biomarker Applications
Currently, there is a lack of specific research evaluating this compound as a standalone diagnostic or prognostic biomarker for any particular disease state. The existing body of literature on thyroid-related biomarkers predominantly focuses on the well-established analytes such as thyroid-stimulating hormone (TSH), thyroxine (T4), and triiodothyronine (T3). nih.gov
While altered levels of T3 and T4 have been investigated for their prognostic value in various conditions, such as heart failure and acute myocardial infarction, similar studies specifically targeting this compound are not apparent in the current scientific literature. nih.govnih.govamegroups.org The clinical utility of measuring 3-T1 for diagnostic or prognostic purposes remains an unexplored area of research.
The general principle behind the use of thyroid hormone metabolites as biomarkers lies in their reflection of the activity of deiodinase enzymes, which are crucial for the local activation and inactivation of thyroid hormones. Dysregulation of these enzymes is known to occur in various non-thyroidal illnesses, also known as euthyroid sick syndrome. However, the focus has typically been on the ratios of T3 to T4 or reverse T3 (rT3) to T4, rather than on the downstream metabolite 3-T1.
Future Directions and Emerging Research Avenues for 3 Monoiodothyronine
Elucidation of Subtle Cellular and Molecular Mechanisms of Action
The primary active thyroid hormone, triiodothyronine (T3), exerts its effects through well-defined genomic and non-genomic pathways. nih.govmdpi.com Genomic actions are mediated by nuclear thyroid hormone receptors (TRs) that bind to specific DNA sequences, while non-genomic actions involve interactions with proteins in the cytoplasm and plasma membrane, activating signaling cascades like the PI3K and MAPK pathways. nih.govmdpi.comcreative-diagnostics.com
A significant gap in current knowledge is whether 3-monoiodothyronine interacts with any of these established pathways. Future research must investigate its binding affinity for nuclear receptors TRα and TRβ, even if weak, as such interactions could modulate the activity of T3. mdpi.com Furthermore, the potential for this compound to engage in non-genomic signaling is a completely unexplored frontier. Studies should be designed to determine if it can activate kinase pathways or interact with membrane proteins, such as integrin αvβ3, which is known to mediate some effects of thyroid hormones. mdpi.com Investigating these potential mechanisms is a critical first step in determining whether this compound has a unique signaling role.
Investigation of Undocumented Physiological Roles and Interactions
The physiological functions of thyroxine (T4) and T3 are extensive, regulating metabolism, growth, and cardiovascular function. nih.gov While the roles of other metabolites like 3,5-diiodothyronine (B1216456) (T2) in areas such as energy metabolism are beginning to be uncovered, the physiological relevance of this compound remains almost entirely uncharacterized. mdpi.comfrontiersin.org
Future research should focus on identifying potential physiological effects, particularly in tissues with high deiodinase activity where this compound would be locally produced. nih.gov Key research questions include:
Does this compound influence the basal metabolic rate in specific tissues?
Does it have any effect on cardiac function, neuronal activity, or glucose metabolism?
Could it act as an antagonist or a weak agonist, subtly modulating the better-understood effects of T3?
Exploring these questions will require sophisticated in-vivo and in-vitro studies to uncover what are likely to be nuanced, rather than dramatic, physiological roles.
Development of Integrated Analytical Techniques for Comprehensive Iodothyronine Profiling
A major barrier to understanding the significance of thyroid hormone metabolites has been the lack of adequate analytical methods to measure their typically low circulating concentrations. frontiersin.org The development and refinement of liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents a pivotal advancement, allowing for the simultaneous, sensitive, and specific measurement of multiple iodothyronines from a single sample. researchgate.net
Future efforts must focus on making these comprehensive profiling techniques more robust and accessible for both research and clinical settings. This will enable large-scale studies to establish accurate reference intervals for this compound and other metabolites in diverse populations. Integrated profiling will allow researchers to see the complete picture of thyroid hormone metabolism, revealing how the levels of various metabolites, including this compound, relate to each other and to the primary hormones T4 and T3 in various physiological states.
Table 1: Comparison of Analytical Methods for Thyroid Hormone Metabolite Detection
Further Exploration of Pathophysiological Associations and Clinical Relevance
While the clinical utility of TSH, T4, and T3 measurements for diagnosing thyroid disorders is well-established, the relevance of other metabolites is largely unknown. nih.gov With the advent of precise analytical methods, a key future direction is to investigate the association between this compound levels and various disease states.
Prospective clinical studies are needed to determine if circulating levels of this compound are altered in conditions such as:
Subclinical and overt hypothyroidism and hyperthyroidism.
Non-thyroidal illness syndrome (also known as euthyroid sick syndrome).
Metabolic disorders, including obesity and non-alcoholic fatty liver disease. nih.gov
Cardiovascular diseases.
Discovering consistent associations could pave the way for this compound to be used as a novel biomarker, potentially indicating the activity of specific deiodinase enzymes or reflecting subtle shifts in peripheral thyroid hormone metabolism that are not captured by standard thyroid function tests.
Identification of Novel Regulatory Mechanisms in this compound Homeostasis
The homeostasis of thyroid hormones is tightly controlled by the hypothalamic-pituitary-thyroid axis and the peripheral activity of deiodinase enzymes. nih.govnih.gov The deiodinase trio (D1, D2, and D3) customizes thyroid hormone signaling in a time- and cell-specific manner by activating or inactivating thyroid hormones. nih.govresearchgate.net this compound is a product of this intricate metabolic cascade.
An important avenue of future research is to identify factors that specifically regulate the production and clearance of this compound. Research should investigate how nutritional signals, inflammatory states, or specific drugs might alter the expression or activity of the deiodinases responsible for its formation. researchgate.net It is also unknown whether this compound itself participates in any feedback mechanisms to regulate deiodinase activity or thyroid hormone transport. Uncovering these regulatory pathways is essential for a complete understanding of its role within the broader framework of thyroid hormone homeostasis.
Q & A
Q. How can contradictory findings about 3-T1’s sulfotransferase inhibition potency be resolved across studies using different enzyme sources (e.g., human vs. rat liver extracts)?
- Methodological Answer : Perform comparative kinetics with standardized enzyme preparations (e.g., recombinant human SULT1A1 vs. rat SULT1A1). Use substrate saturation curves (Km, Vmax) and inhibition constants (Ki) under identical buffer conditions (pH 7.4, 37°C). Validate enzyme activity with a reference inhibitor (e.g., pentachlorophenol). Statistical contradictions should be analyzed via mixed-effects models to account for interspecies variability .
Q. What experimental designs are optimal for elucidating 3-T1’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in preclinical models, and how do sampling protocols influence data reliability?
- Methodological Answer : Employ serial microsampling in rodents (e.g., 50 µL blood via tail vein) to minimize animal use. Use population PK modeling (NONMEM) to handle sparse data. For PD endpoints, correlate plasma 3-T1 levels with tissue-specific biomarkers (e.g., hepatic deiodinase activity). Ensure sampling times align with 3-T1’s elimination half-life (t1/2), predicted via pilot studies .
Q. How should researchers integrate multi-omics data (transcriptomics, metabolomics) to identify 3-T1’s downstream signaling pathways without overinterpreting correlative findings?
- Methodological Answer : Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to transcriptomic datasets. For metabolomics, use pathway enrichment tools (e.g., MetaboAnalyst) with KEGG thyroid hormone metabolism maps. Validate candidate pathways via siRNA knockdown or CRISPR-Cas9 in relevant cell models. Triangulate findings with functional assays (e.g., cAMP response element-binding protein activation) .
Data Analysis and Contradiction Management
Q. What statistical frameworks are recommended for reconciling conflicting dose-response relationships for 3-T1 in thyroid receptor activation assays?
- Methodological Answer : Apply hierarchical Bayesian models to pool data from independent studies, incorporating prior distributions for receptor affinity. Use sensitivity analysis to weigh outliers (e.g., assays with low signal-to-noise ratios). Report posterior probability intervals rather than single-point estimates .
Q. How can researchers optimize LC/MS/MS parameters to distinguish 3-T1 from its isomer 3′-monoiodothyronine in complex biological samples?
- Methodological Answer : Optimize collision energy (CE) to maximize unique product ions (e.g., CE = 25 eV for 3-T1 vs. 30 eV for 3′-T1). Use orthogonal separation methods (HILIC vs. reverse-phase) and confirm identity via spiking with authentic standards. Cross-validate with ion mobility spectrometry (IMS) for additional resolving power .
Research Design and Synthesis
Q. What strategies ensure rigorous formulation of hypotheses about 3-T1’s role in non-classical thyroid pathways (e.g., mitochondrial respiration) while avoiding confirmation bias?
- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Pre-register hypotheses on platforms like Open Science Framework. Employ blinded data analysis and independent replication cohorts. For mitochondrial studies, include respirometry (Seahorse XF Analyzer) with rotenone/antimycin A controls .
Q. How should systematic reviews on 3-T1’s metabolic effects address heterogeneity in experimental models (e.g., cell lines, animal species) across primary studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
